Magnesate(2-),[[N,N'-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]](4-)]-,disodium, (OC-6-21)-
Description
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- is a complex compound that belongs to the class of organometalates. It is characterized by the presence of magnesium coordinated with ethylenediaminetetraacetic acid (EDTA) ligands. This compound is known for its stability and versatility in various chemical and industrial applications.
Properties
Molecular Formula |
C10H14MgN2NaO8+ |
|---|---|
Molecular Weight |
337.52 g/mol |
IUPAC Name |
magnesium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H16N2O8.Mg.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-2 |
InChI Key |
ODIJDXMMSMDZBJ-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- typically involves the reaction of magnesium salts with EDTA under controlled conditions. The reaction is carried out in an aqueous medium, where magnesium ions are chelated by the EDTA ligands to form the stable complex. The pH of the reaction mixture is carefully adjusted to ensure optimal chelation and stability of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity magnesium salts and EDTA, along with precise control of reaction parameters such as temperature, pH, and concentration. The final product is purified through filtration and crystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The complex can participate in substitution reactions where ligands are replaced by other coordinating species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various chelating agents under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.
Scientific Research Applications
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various analytical and synthetic procedures.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the formulation of industrial cleaning agents and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- involves the chelation of metal ions by the EDTA ligands. This chelation process stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion coordination and stabilization.
Comparison with Similar Compounds
Similar Compounds
- Zincate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
- Copperate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
- Ferrate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
Uniqueness
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- is unique due to its specific coordination with magnesium ions, which imparts distinct stability and reactivity compared to similar compounds with other metal ions. This uniqueness makes it particularly valuable in applications requiring high stability and specific metal ion interactions.
Biological Activity
Magnesate(2-), also known as a magnesium complex of bis-glycinate derivatives, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including interactions with biomolecules, potential therapeutic applications, and specific case studies.
Chemical Structure and Properties
The compound Magnesate(2-) possesses a unique structure characterized by the presence of magnesium coordinated with a bis-glycinate ligand. Its molecular formula is C₁₄H₁₈N₂O₈Mg, and it has a molecular weight of approximately 402.5 g/mol. The presence of magnesium is crucial as it plays a significant role in various biochemical processes.
Biological Activities
Research indicates that Magnesate(2-) exhibits several biological activities:
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress.
- Antimicrobial Activity : Studies on magnesium complexes have demonstrated significant antimicrobial properties against various pathogens, indicating potential applications in treating infections .
- Anticancer Potential : Some magnesium complexes have been evaluated for their anticancer properties, showing effectiveness in inhibiting the proliferation of cancer cells through mechanisms such as cell cycle arrest and apoptosis induction .
The biological activity of Magnesate(2-) can be attributed to several mechanisms:
- Metal Ion Interaction : Magnesium ions can influence enzyme activities and stabilize nucleic acids, affecting cellular functions.
- Ligand Binding : The bis-glycinate ligand may interact with proteins or nucleic acids, altering their conformation and function.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may reduce oxidative damage in cells.
Anticancer Activity
A study investigated the antiproliferative effects of magnesium complexes on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against melanoma and breast cancer cells, suggesting that modifications to the ligand can enhance anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Magnesate(2-) Derivative A | A375 (Melanoma) | 4.33 ± 1.00 |
| Magnesate(2-) Derivative B | MCF7 (Breast) | 12.55 ± 2.16 |
Antimicrobial Studies
Another research focused on the antimicrobial properties of magnesium complexes derived from quinolones. These studies employed agar diffusion methods to assess efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that magnesium complexes showed significant inhibition zones compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
